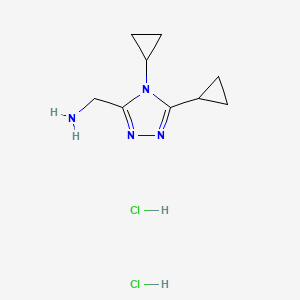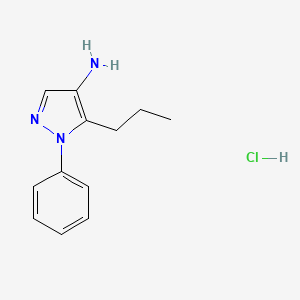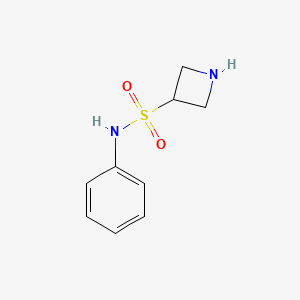![molecular formula C14H22N4O4 B1379243 tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate CAS No. 1461715-12-7](/img/structure/B1379243.png)
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (TB-MCTPC) is a synthetic molecule belonging to the class of triazoles. It is a small molecule that has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. TB-MCTPC has unique properties that make it an attractive candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Industrial Applications
A study by Mi (2015) presented an analysis of the synthetic routes of vandetanib, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate(6) and ethyl vanillate(22) in the synthesis. This process emphasized the compound's utility in achieving higher yields and commercial value in manufacturing scales, showcasing its relevance in industrial applications for pharmaceutical synthesis Mi, 2015.
Applications in Heterocycle Synthesis
Another significant application involves the synthesis of N-heterocycles via sulfinimines, where chiral sulfinamides, including tert-butanesulfinamide, play a critical role. Philip et al. (2020) reviewed the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its contribution to accessing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are crucial for natural products and therapeutically relevant molecules, indicating the compound's value in medicinal chemistry Philip et al., 2020.
Role in Triazole Derivatives Synthesis
Ferreira et al. (2013) discussed the significance of 1H-1,2,3-triazole derivatives, elaborating on their wide range of biological activities and the ongoing interest in developing novel triazoles. This review emphasized the need for new and efficient synthetic methods for triazoles, considering aspects of green chemistry and sustainability. The study underscores the importance of tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate in the context of synthesizing biologically active compounds Ferreira et al., 2013.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-6-10(8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCXLGRRUILRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)


![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)

![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)